molecular formula C9H17N B8687688 Bicyclo[3.3.1]nonan-3-amine

Bicyclo[3.3.1]nonan-3-amine

Cat. No. B8687688
M. Wt: 139.24 g/mol
InChI Key: AOCFIANMCTVRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440666B2

Procedure details

To bicyclo[3.3.1]non-6-en-3-amine (100 mg, 0.729 mmol) in ethanol (3 mL), 10% palladium-carbon (10 mg) was added in a nitrogen stream, and the reaction solution was stirred in a hydrogen stream at room temperature for 1 day. After completion of the reaction, the reaction solution was filtered through celite and the filtrate was evaporated under reduced pressure. The resulting crude reaction product was used for the next step without to further purification (98.5 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:9][CH:5]([CH:6]=[CH:7][CH2:8]1)[CH2:4][CH:3]([NH2:10])[CH2:2]2.[H][H]>C(O)C.[C].[Pd]>[CH:1]12[CH2:9][CH:5]([CH2:6][CH2:7][CH2:8]1)[CH2:4][CH:3]([NH2:10])[CH2:2]2 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C12CC(CC(C=CC1)C2)N
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude reaction product
CUSTOM
Type
CUSTOM
Details
was used for the next step without to further purification (98.5 mg)

Outcomes

Product
Name
Type
Smiles
C12CC(CC(CCC1)C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.